molecular formula C5H5F2N3O2 B13075948 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Cat. No.: B13075948
M. Wt: 177.11 g/mol
InChI Key: LVEZYYQPWVPGRE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound characterized by the presence of a triazole ring and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis:

    Materials Science: It is explored for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The triazole ring can mimic natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.

    Modulating Receptors: The compound can interact with specific receptors, altering their signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(1H-1,2,3-triazol-5-yl)acetic acid: Lacks the methyl group on the triazole ring.

    2,2-Difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid: Contains a different triazole isomer.

Uniqueness

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

2,2-difluoro-2-(3-methyltriazol-4-yl)acetic acid

InChI

InChI=1S/C5H5F2N3O2/c1-10-3(2-8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12)

InChI Key

LVEZYYQPWVPGRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(C(=O)O)(F)F

Origin of Product

United States

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